molecular formula C6H12Br2 B3344082 2,2-Dibromo-3,3-dimethylbutane CAS No. 594-77-4

2,2-Dibromo-3,3-dimethylbutane

Cat. No.: B3344082
CAS No.: 594-77-4
M. Wt: 243.97 g/mol
InChI Key: SAJVFWRGLXVNOL-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

Dihaloalkanes are organic compounds containing two halogen atoms. ncert.nic.in Their classification is fundamentally based on the relative positions of these two halogens on the carbon skeleton. This structural distinction gives rise to two primary categories: geminal dihalides and vicinal dihalides. brainly.comvedantu.com

Geminal dihalides , often abbreviated as gem-dihalides, are characterized by having both halogen atoms attached to the same carbon atom. prutor.ai The term "geminal" is derived from the Latin word geminus, meaning "twin". brainly.comprutor.ai In the common system of nomenclature, these compounds are referred to as alkylidene halides. ncert.nic.in

Vicinal dihalides , or vic-dihalides, feature halogen atoms bonded to adjacent carbon atoms. prutor.ai The term "vicinal" comes from the Latin vicinalis, meaning "neighboring". brainly.com The common nomenclature for these compounds is alkylene dihalides. ncert.nic.in

This structural difference is significant as it influences the chemical reactivity and physical properties of the compounds. brainly.comprutor.ai For instance, both geminal and vicinal dihalides can undergo elimination reactions with a strong base to form alkynes, a process involving a double dehydrohalogenation. libretexts.org Haloalkanes, in general, are pivotal in organic synthesis, serving as starting materials for a wide array of functional groups and finding applications as solvents. ncert.nic.in The carbon-halogen bond is polar, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge, a feature that is central to their reactivity. ncert.nic.in

Unique Structural Features of 2,2-Dibromo-3,3-dimethylbutane

This compound, with the chemical formula C₆H₁₂Br₂, is a prime example of a geminal dihalide. nih.gov Its structure is notable for the presence of two bromine atoms on the second carbon of a butane (B89635) chain, which is also substituted with a bulky tert-butyl group at the third position.

Chemical Identity of this compound
IdentifierValue
IUPAC NameThis compound nih.gov
Molecular FormulaC₆H₁₂Br₂ molport.com
Molecular Weight243.97 g/mol molport.com
CAS Number594-77-4 nih.gov
SMILESCC(C)(C)C(C)(Br)Br molport.com

Steric Congestion and its Implications for Reactivity and Conformation

A defining characteristic of this compound is the significant steric congestion around the C2-C3 bond. This is caused by the proximity of the two bromine atoms on C2 and the large tert-butyl group on C3. Steric hindrance, or the spatial arrangement of atoms or groups that impedes chemical reactions, profoundly influences the molecule's reactivity.

The E2 elimination reaction of a similar, sterically hindered compound, 2-bromo-2,3-dimethylbutane, demonstrates that the size of the reacting base determines the major product. msu.edu While a smaller base favors the more substituted Zaitsev product, a bulkier base leads to the less substituted Hofmann product due to the difficulty in accessing the more sterically hindered proton. msu.edu By analogy, the reactivity of this compound in elimination reactions would be highly sensitive to steric factors, potentially favoring the formation of 3,3-dimethyl-1-butyne (B43207). The replacement of a halogen via nucleophilic substitution is also affected by steric bulk, with hindered structures often reacting slower. epa.gov

Conformational analysis of related molecules like 2,3-dihalobutanes and 2,3-dimethylbutane (B166060) reveals that steric strain dictates the most stable arrangements. youtube.comcsus.edu In butane, the anti-conformation, where the terminal methyl groups are 180° apart, is the most stable. csus.edu For this compound, rotation around the C2-C3 bond would be highly restricted. The large tert-butyl group and the two bromine atoms create significant gauche interactions and torsional strain in any conformation other than a staggered one. The molecule's lowest energy conformation would seek to maximize the distance between the bulky bromine atoms and the methyl groups of the tert-butyl substituent.

Isomeric Relationships and Comparative Studies

The molecular formula C₆H₁₂Br₂ encompasses several structural isomers beyond this compound. These isomers differ in the placement of the bromine atoms and the arrangement of the carbon skeleton. A key isomer for comparison is the vicinal dihalide, 2,3-Dibromo-2,3-dimethylbutane.

Studies on 2,3-Dibromo-2,3-dimethylbutane show it has a disordered crystal structure at room temperature, with molecules adopting a trans-conformation. oup.com This vicinal isomer is formed from the reaction of 2,3-dimethylbutane with bromine in the presence of light, which first yields the monobrominated product, 2-bromo-2,3-dimethylbutane. vaia.com

The reactivity of dihalobutane isomers can vary significantly. For example, in the free-radical chlorination of 1-chlorobutane, the distribution of isomeric dichlorobutane products is influenced by the inductive effect of the first chlorine atom, with hydrogen abstraction being less favorable at positions closer to the initial substituent. upenn.edu Similarly, the electronic and steric environment of each isomer of dibromodimethylbutane would dictate its specific chemical behavior.

Selected Isomers of C₆H₁₂Br₂
NameTypeCAS NumberKey Structural Feature
This compoundGeminal594-77-4 guidechem.comBromine atoms on C2; tert-butyl group on C3.
2,3-Dibromo-2,3-dimethylbutaneVicinal594-81-0 nih.govBromine atoms on adjacent tertiary carbons (C2 and C3).
1,2-Dibromo-3,3-dimethylbutane (B1595081)Vicinal640-21-1 guidechem.comBromine atoms on a primary (C1) and secondary (C2) carbon.
1,4-Dibromo-2,2-dimethylbutaneDihaloalkane-Bromine atoms on terminal carbons with a dimethyl group on C2.

Properties

IUPAC Name

2,2-dibromo-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-5(2,3)6(4,7)8/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJVFWRGLXVNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566300
Record name 2,2-Dibromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-77-4
Record name 2,2-Dibromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2,2 Dibromo 3,3 Dimethylbutane

Direct Bromination Pathways

Direct bromination involves substituting C-H bonds with C-Br bonds. The feasibility of this approach hinges on the mechanism of bromination and the structure of the starting alkane.

Free radical bromination is a classic method for functionalizing alkanes. byjus.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically induced by UV light or heat. ucalgary.ca For the synthesis of 2,2-dibromo-3,3-dimethylbutane, the logical alkane precursor is 2,3,3-trimethylbutane, due to its carbon skeleton matching the target compound.

The key feature of radical bromination is its selectivity. Bromine radicals are relatively stable and therefore exhibit high selectivity, preferentially abstracting hydrogen atoms from the most substituted carbon to form the most stable alkyl radical intermediate (tertiary > secondary > primary). ucalgary.cayoutube.commasterorganicchemistry.com In the case of 2,3,3-trimethylbutane, the single tertiary hydrogen at the C2 position is the most likely site for initial bromination.

However, achieving geminal dibromination (two bromines on the same carbon) through this method is challenging. The introduction of the first electronegative bromine atom deactivates the adjacent C-H bonds, making a second substitution at the same carbon less favorable. The reaction is more likely to yield a mixture of monobrominated products and various dibrominated isomers, making isolation of the desired this compound difficult. brainly.com

Table 1: Selectivity in Radical Bromination

Hydrogen Type Relative Reactivity (Bromination) Resulting Radical Stability
Tertiary (3°) High Most Stable
Secondary (2°) Medium Moderately Stable

This interactive table summarizes the general selectivity observed in radical bromination reactions.

Electrophilic bromination is the characteristic reaction of electron-rich species like alkenes and aromatic compounds. byjus.com Alkanes, including branched structures like 2,3,3-trimethylbutane, lack the necessary π-electrons to be susceptible to attack by an electrophile like Br₂. Therefore, electrophilic bromination is not a viable synthetic pathway for converting an alkane precursor into this compound.

Functional Group Transformations to Geminal Dibromides

A more controlled and widely used approach for synthesizing geminal dihalides involves the transformation of other functional groups, most notably carbonyls. helsinki.fi

The most direct and reliable synthesis of this compound involves the conversion of the corresponding ketone, 3,3-dimethyl-2-butanone (also known as pinacolone). nist.govnih.gov This method replaces the carbonyl oxygen atom with two bromine atoms. A common and effective reagent for this transformation is phosphorus pentabromide (PBr₅). The reaction of a ketone with a phosphorus pentahalide is a standard method for producing geminal dihalides. google.com

Other reagent systems can also accomplish this transformation. For instance, a combination of triphenylphosphine (B44618) (Ph₃P) and a bromine source like carbon tetrabromide (CBr₄) or 1,2-dibromoethane (B42909) can convert aldehydes and ketones to geminal dibromides under mild conditions. organic-chemistry.org

Research Findings: Studies on the conversion of ketones to geminal dihalides have shown that the reaction of non-enolizable ketones with reagents like phosgene (B1210022) or thionyl chloride in the presence of organo-phosphorus compounds can yield geminal dichlorides. google.com By analogy, similar systems using brominating agents are expected to be effective for synthesizing geminal dibromides. The reaction of hydrazones, derived from ketones, with copper(II) bromide has also been reported as a method to produce geminal dibromides in good yields. brainly.in

The dihalogenation of an alkene involves the addition of a halogen molecule (e.g., Br₂) across the double bond. Using 3,3-dimethyl-1-butene (B1661986) as the precursor alkene, the addition of bromine results in the formation of the vicinal dihalide, 1,2-dibromo-3,3-dimethylbutane (B1595081), not the geminal 2,2-dibromo isomer. sigmaaldrich.comnih.gov

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This process inherently leads to the two bromine atoms being on adjacent carbons. Therefore, direct alkene dihalogenation is not a suitable method for the synthesis of this compound. While multi-step sequences starting from an alkene or alkyne could theoretically produce the target compound, the single-step dihalogenation of an alkene does not yield a geminal dibromide.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. sigmaaldrich.com The optimal parameters depend heavily on the chosen synthetic strategy.

For the derivatization of 3,3-dimethyl-2-butanone , key variables include the choice of brominating agent, solvent, temperature, and reaction time.

Reagents: While phosphorus pentabromide is effective, its reactivity may necessitate controlled conditions. Milder reagent systems like Ph₃P/CBr₄ may offer better control, though at a higher cost. organic-chemistry.org

Solvent: The choice of solvent is critical. It must be inert to the highly reactive brominating agents. Non-polar solvents are often preferred.

Temperature: These reactions are often exothermic. Temperature control, sometimes requiring initial cooling followed by gentle heating, is necessary to drive the reaction to completion without promoting side reactions. google.com

For radical bromination , optimization focuses on controlling the selectivity of the reaction.

Initiation: The intensity and duration of UV irradiation or the reaction temperature must be carefully controlled to maintain a steady but low concentration of bromine radicals, which favors the desired propagation steps over termination or side reactions. ucalgary.ca

Concentration: Using a low concentration of bromine relative to the alkane can help minimize polybromination, where more than two hydrogen atoms are substituted.

Table 2: General Parameters for Reaction Optimization

Synthetic Route Key Parameters to Optimize Typical Considerations
Carbonyl Derivatization Reagent stoichiometry, solvent, temperature, reaction time Inert solvent, temperature control to manage exothermicity, sufficient time for full conversion.

This interactive table outlines key parameters for optimizing the synthesis of this compound.

Solvent Effects on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, influencing both the reaction rate and the distribution of products. While specific quantitative data on the synthesis of this particular compound is not extensively documented in publicly available literature, general principles of electrophilic halogenation of alkynes, a likely synthetic route from 3,3-dimethyl-1-butyne (B43207), can provide insights.

In the bromination of unsaturated hydrocarbons, the polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby affecting the outcome. For instance, in the related bromination of alkenes, non-polar solvents are often employed. One documented synthesis of a related compound, 1,2-dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene, utilizes diethyl ether as a solvent. chegg.com For the dibromination of various alkenes, diethyl ether has also been identified as an ideal solvent in catalyst-free methods, with the addition of water sometimes enhancing the reaction's efficiency. organic-chemistry.org

The table below conceptualizes how different types of solvents could theoretically influence the synthesis of this compound from 3,3-dimethyl-1-butyne.

Table 1: Theoretical Influence of Solvents on the Synthesis of this compound

Solvent TypeExample(s)Expected Effect on Yield and Selectivity
Non-polar aproticHexane, Carbon tetrachlorideMay favor the desired gem-dibromide by minimizing competing side reactions. The low polarity would not excessively stabilize charged intermediates, potentially leading to higher selectivity.
Polar aproticDichloromethane, Diethyl etherCan solvate the reactants and intermediates to a greater extent, potentially increasing the reaction rate. The choice between different polar aprotic solvents can influence the stability of the bromonium ion intermediate, impacting the final product ratio.
Polar proticAcetic acid, WaterMay lead to the formation of byproducts through solvolysis, where the solvent acts as a nucleophile, competing with the bromide ion. This would likely decrease the yield of this compound.

Catalyst Utilization and Mechanistic Role

While some halogenation reactions can proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate and influence the regioselectivity of the product. In the context of synthesizing this compound, a catalyst could play a role in activating the bromine molecule or the alkyne substrate.

A plausible synthetic route involves the electrophilic addition of bromine to 3,3-dimethyl-1-butyne. The mechanism of this reaction likely proceeds through a cyclic bromonium ion intermediate. The attack of a bromide ion on this intermediate would then lead to the final product. A catalyst could facilitate the formation of the bromonium ion.

Interestingly, some modern synthetic methods aim for catalyst-free conditions. For example, the dibromination of alkenes has been successfully achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source without the need for a catalyst. organic-chemistry.org This approach offers advantages in terms of simplified purification and reduced environmental impact. Whether such a method is applicable and efficient for the synthesis of this compound from its corresponding alkyne would require specific investigation.

The mechanism for the addition of hydrogen halides (like HBr) to the related alkene, 3,3-dimethyl-1-butene, is known to involve a methyl shift in the carbocation intermediate to form a more stable tertiary carbocation. vedantu.comvaia.comchegg.com This highlights the propensity of this carbon skeleton to undergo rearrangement, a factor that would be crucial to consider in the development of a selective synthesis for this compound. A catalyst could potentially be employed to favor the desired addition pathway over rearrangement.

The table below outlines potential catalytic approaches and their mechanistic implications.

Table 3: Potential Catalytic Strategies and Mechanistic Roles in the Synthesis of this compound

Catalyst TypeExampleMechanistic Role
Lewis AcidIron(III) bromide (FeBr₃)A Lewis acid could polarize the Br-Br bond, making the bromine more electrophilic and facilitating its attack on the alkyne's triple bond to form the bromonium ion intermediate.
Radical InitiatorAIBN, PeroxidesIn the presence of a radical initiator, the reaction could proceed through a free-radical mechanism. However, this is more common for the addition of HBr (anti-Markovnikov) and might lead to a different product distribution than the desired gem-dibromide.
Phase Transfer CatalystQuaternary ammonium (B1175870) saltsIn a two-phase system (e.g., aqueous/organic), a phase transfer catalyst could facilitate the transport of the bromide ion from the aqueous phase to the organic phase where the alkyne is dissolved, potentially increasing the reaction rate.
Catalyst-Free Reagent1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)DBDMH can serve as an electrophilic bromine source, potentially reacting directly with the alkyne without the need for an external catalyst to activate the bromine. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 2,2 Dibromo 3,3 Dimethylbutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2,2-Dibromo-3,3-dimethylbutane are heavily disfavored due to profound steric hindrance. The bulky tert-butyl group effectively shields the electrophilic carbon, making it inaccessible to incoming nucleophiles.

Steric Hindrance Effects on Reaction Rates and Pathways

The rate of nucleophilic substitution reactions is highly sensitive to steric bulk around the reaction center. In the case of this compound, the tert-butyl group presents a significant steric barrier, rendering bimolecular nucleophilic substitution (S(_N)2) pathways virtually impossible. An S(_N)2 reaction requires the nucleophile to approach the carbon atom from the side opposite to the leaving group in a backside attack. The three methyl groups of the tert-butyl substituent create a congested environment that physically blocks this approach. chemistrysteps.comreddit.comchemistryhall.comlibretexts.org

Unimolecular nucleophilic substitution (S(_N)1) is also unlikely. This pathway would necessitate the formation of a carbocation intermediate upon the departure of a bromide ion. The resulting secondary carbocation would be highly destabilized by the electron-withdrawing inductive effect of the remaining bromine atom, making its formation energetically unfavorable. While more substituted carbocations are generally more stable, the electronic destabilization from the adjacent halogen outweighs the potential stabilizing effect of alkyl groups in this case. chemistrysteps.comreddit.com

Reaction Pathway Feasibility for this compound Primary Reason
S(_N)2 Highly Unlikely Severe steric hindrance from the adjacent tert-butyl group prevents backside attack by the nucleophile.
S(_N)1 Highly Unlikely The formation of a secondary carbocation is destabilized by the strong electron-withdrawing effect of the geminal bromine atom.

Stereochemical Outcomes of Substitution

Given that nucleophilic substitution reactions are not a significant pathway for this compound, the stereochemical outcomes are largely a theoretical consideration. If an S(_N)2 reaction were to occur, it would proceed with an inversion of configuration at the electrophilic carbon. However, due to the aforementioned steric hindrance, this is not observed.

In the hypothetical scenario of an S(_N)1 reaction, the formation of a planar carbocation intermediate would lead to a racemic mixture of products if the carbon were chiral. However, since the substrate is achiral, this is not applicable. The overwhelming barrier to forming the necessary carbocation intermediate prevents any meaningful discussion of stereochemical outcomes via this pathway.

Elimination Reactions

Elimination reactions, specifically double dehydrobromination, are the predominant reaction pathway for this compound in the presence of a strong base. This process involves the removal of two molecules of hydrogen bromide to form an alkyne.

E1 and E2 Pathway Analysis

The mechanism of elimination is heavily dependent on the strength of the base used. With strong bases, the bimolecular elimination (E2) pathway is favored. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. For this compound, this occurs in two successive E2 steps to yield the final alkyne product.

The unimolecular elimination (E1) pathway is less likely for this substrate. Similar to the S(_N)1 pathway, an E1 reaction proceeds through a carbocation intermediate. The high energy of activation required to form the unstable secondary carbocation makes the E1 pathway unfavorable. masterorganicchemistry.comyoutube.comyoutube.com Therefore, reactions of this compound with strong, non-nucleophilic bases will proceed almost exclusively through a twofold E2 mechanism.

Elimination Pathway Likelihood with Strong Base Key Characteristics
E2 Highly Likely A concerted, one-step mechanism favored by strong bases. Avoids the formation of an unstable carbocation.
E1 Unlikely Proceeds through a high-energy, unstable carbocation intermediate.

Influence of Base Strength and Steric Bulk

The choice of base is critical in promoting the elimination reaction. A strong base is necessary to facilitate the E2 mechanism. libretexts.orgbrainly.comksu.edu.sa Weaker bases are not effective in promoting this reaction pathway.

The steric bulk of the base can influence the rate of E2 reactions. brainly.commasterorganicchemistry.commsu.edu Bulky bases, such as potassium tert-butoxide, are often used to favor elimination over substitution and can favor the formation of the less sterically hindered (Hofmann) product. brainly.commasterorganicchemistry.com However, as discussed, for this compound, there is only one possible elimination product. Therefore, the primary role of a bulky, strong base is to efficiently promote the double dehydrobromination while minimizing any potential side reactions, should any be possible. Smaller strong bases, like sodium amide, are also highly effective in synthesizing alkynes from geminal dihalides.

Base Strength Steric Bulk Expected Outcome with this compound
Potassium tert-butoxide (t-BuOK) Strong High Efficient double E2 elimination to form 3,3-dimethyl-1-butyne (B43207).
Sodium amide (NaNH₂) Very Strong Low Efficient double E2 elimination to form 3,3-dimethyl-1-butyne.
Sodium hydroxide (B78521) (NaOH) Strong Low Can effect elimination, though may be less efficient than stronger bases for alkyne formation.
Water (H₂O) Weak Low No significant elimination reaction is expected.

Metal-Mediated and Organometallic Reactions

The presence of two carbon-bromine bonds in this compound allows for a range of reactions with metals and organometallic reagents. These transformations can lead to the formation of highly reactive intermediates that can be used to forge new carbon-carbon bonds.

The preparation of Grignard reagents from gem-dihalides can be complex. The reaction of gem-dibromocyclopropanes with ethylmagnesium bromide has been shown to yield allenes at room temperature. However, at lower temperatures (-60°C), a 1-bromo-1-(bromomagnesio)-cyclopropane intermediate can be formed and trapped by electrophiles researchgate.net. By analogy, the reaction of this compound with magnesium could potentially lead to a similar bromo-magnesio intermediate, which might be unstable and undergo further reactions such as elimination. The traditional preparation of Grignard reagents involves treating an organic halide with magnesium metal in an ether solvent to stabilize the resulting organomagnesium compound wikipedia.orgbyjus.commasterorganicchemistry.com.

Organolithium compounds are often prepared via lithium-halogen exchange, a kinetically controlled reaction. The rate of exchange is influenced by the stability of the carbanion intermediates (sp > sp2 > sp3) wikipedia.orgharvard.edu. The reaction of this compound with an organolithium reagent like n-butyllithium could result in the exchange of one of the bromine atoms to form a lithiated intermediate. This reaction is typically very fast, often exceeding the rate of nucleophilic addition or proton transfer wikipedia.orgharvard.edu. The use of two equivalents of t-butyllithium is common in such exchanges, where the second equivalent reacts with the t-butyl halide byproduct harvard.edu.

Table 1: Potential Organometallic Intermediates from this compound

ReagentPotential IntermediateReaction Conditions
Mg2-bromo-3,3-dimethylbutan-2-ylmagnesium bromideAnhydrous ether, low temperature
n-BuLi2-bromo-3,3-dimethylbutan-2-yllithiumAnhydrous ether, low temperature

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Geminal dihalides, particularly gem-dibromovinyl compounds, have been successfully employed in various cross-coupling reactions, including Sonogashira, Suzuki, Heck, and Stille reactions researchgate.netrsc.orgworldscientific.com.

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. While direct examples with this compound are not prevalent, the general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product libretexts.orgharvard.eduyonedalabs.com. It is plausible that this compound could undergo sequential Suzuki couplings.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst organic-chemistry.org. Studies on gem-dibromovinyl compounds have shown that they efficiently undergo Sonogashira coupling to form 1,1-diynyl-1-alkene products researchgate.netresearchgate.net. A one-pot synthesis of internal alkynes from gem-dibromoalkenes and halobenzenes has also been developed under copper-free Sonogashira conditions organic-chemistry.org.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene wikipedia.orgchemeurope.com. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle wikipedia.org. While typically applied to vinyl or aryl halides, the principles could extend to gem-dihalides under specific conditions.

The scope of these reactions with this compound would likely be influenced by steric hindrance from the tert-butyl group and the potential for competing elimination reactions.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product Type
SuzukiOrganoboronic acid/esterPd(PPh3)4, BaseAlkylated/Arylated product
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, BaseAlkynylated product
HeckAlkenePd(OAc)2, Ligand, BaseAlkenylated product

Rearrangement Reactions

The carbon skeleton of this compound can be susceptible to rearrangements under certain reaction conditions, particularly those involving carbocationic intermediates.

The classic pinacol (B44631) rearrangement involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. A similar transformation can be observed with geminal dihalides through hydrolysis. The hydrolysis of a gem-dihalide with water or a hydroxide ion can yield a ketone wikipedia.orgquora.comvedantu.com.

The reaction proceeds through a nucleophilic aliphatic substitution to form an intermediate gem-halohydrin, followed by the formation of an unstable gem-diol quora.com. This gem-diol readily eliminates a molecule of water to form a stable carbonyl compound quora.comquora.com. In the case of this compound, which is a secondary dihalide, the product of hydrolysis would be a ketone. This transformation serves as an analog to the pinacol rearrangement, as both processes convert a substrate with two leaving groups on adjacent carbons (or the same carbon in the case of a gem-dihalide) to a ketone. A reaction sequence involving the treatment of this compound with excess sodium amide followed by aqueous workup and subsequent hydration has been reported to produce an alcohol, implying rearrangement and alkyne formation as intermediates chegg.com.

While carbocation rearrangements involving alkyl or hydride shifts are common, the migration of a halogen atom (a 1,2-halogen shift) is a less frequently observed phenomenon. In the context of this compound, there is no significant literature to suggest that it readily undergoes halogen migrations. The addition of HBr to related alkenes can lead to a mixture of isomeric alkyl bromides due to carbocation rearrangements, but this does not represent a halogen migration within the starting dihalide molecule doubtnut.com.

Radical Reactions and Their Pathways

The carbon-bromine bonds in this compound can undergo homolytic cleavage to generate radical intermediates. These radicals can then participate in a variety of transformations.

The formation of radical intermediates from gem-dihaloalkanes can be initiated by radical initiators or photochemically. Once formed, these radicals can undergo further reactions. For instance, atom transfer radical annulation (ATRAn) has been reported with gem-diborylalkenes, where a radical intermediate undergoes cyclization chemrxiv.org. While not a direct example, this suggests that radicals generated from this compound could potentially participate in intramolecular cyclizations if a suitable radical acceptor is present in the molecule.

The stereoselective reductive coupling of benzylic gem-dibromides promoted by a copper/polyamine system to form E-stilbene derivatives suggests that radical pathways can be controlled to achieve specific stereochemical outcomes researchgate.net. Mechanistic studies involving radical trapping and spectroscopy have provided insights into catalytic processes that feature a radical-polar crossover, where gem-dihaloalkanes serve as precursors for carbenes or carbenoids researchgate.net.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,2-dibromo-3,3-dimethylbutane, various NMR experiments can be employed to unequivocally establish its constitution and stereochemistry.

In the ¹H NMR spectrum of this compound, the chemical shift, integration, and multiplicity of the signals provide a wealth of information about the proton environments. Due to the molecule's structure, a relatively simple spectrum is anticipated.

The molecule contains two distinct sets of protons: the methyl protons of the tert-butyl group and the single proton on the carbon bearing the two bromine atoms. The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. These protons would appear as a sharp singlet in the spectrum. The methine proton, being attached to a carbon atom bonded to two electronegative bromine atoms, is expected to be significantly deshielded and thus resonate at a lower field (higher ppm value).

Expected ¹H NMR Data for this compound:

ProtonsIntegrationMultiplicityExpected Chemical Shift (δ, ppm)
-C(CH₃)₃9HSinglet (s)1.2 - 1.5
-CHBr₂1HSinglet (s)5.8 - 6.2

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

The absence of adjacent protons to the methine proton and the methyl groups of the tert-butyl group results in the observation of singlets for both signals, as predicted by the n+1 rule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, four distinct carbon environments are present: the three equivalent methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the carbon atom bonded to the two bromine atoms, and the carbon of the methyl group attached to the dibrominated carbon. However, given the structure is this compound, there are three distinct carbon environments: the three equivalent methyl carbons, the quaternary carbon to which they are attached, and the carbon atom bearing the two bromine atoms.

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms. The carbon atom attached to the two electronegative bromine atoms is expected to be significantly downfield. The quaternary carbon will also have a characteristic chemical shift, as will the equivalent methyl carbons.

Expected ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift (δ, ppm)
-C (CH₃)₃30 - 40
-C (CH₃)₃30 - 35
-C HBr₂70 - 80

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual experimental values may differ.

While the 1D NMR spectra of this compound are expected to be relatively straightforward, 2D NMR experiments can provide definitive structural confirmation, especially in more complex molecules.

COSY (Correlation Spectroscopy): This experiment would show no cross-peaks for this compound, as there are no vicinal protons to couple with each other. This lack of correlation would further confirm the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between the protons and the carbon atoms to which they are directly attached. A cross-peak would be observed between the singlet at ~1.2-1.5 ppm in the ¹H spectrum and the carbon signal at ~30-35 ppm in the ¹³C spectrum, confirming the assignment of the tert-butyl group. Another cross-peak would connect the methine proton signal (~5.8-6.2 ppm) to the carbon signal at ~70-80 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. For this compound, one would expect to see a correlation between the methyl protons of the tert-butyl group and the quaternary carbon, as well as the carbon bearing the bromine atoms. The methine proton would show a correlation to the quaternary carbon of the tert-butyl group. These long-range correlations would provide unequivocal evidence for the connectivity of the molecular framework.

Due to the steric bulk of the tert-butyl group and the two bromine atoms, rotation around the C2-C3 bond in this compound is expected to be hindered. This restricted rotation can give rise to different conformational isomers (rotamers) that may be observable by NMR spectroscopy, particularly at low temperatures.

At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. However, as the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier to rotation is sufficiently high, separate signals for the different conformers may be observed in the NMR spectrum. This phenomenon is studied using dynamic NMR (DNMR) techniques.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and the masses of the constituent atoms, making this technique an excellent tool for functional group identification.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent features are expected to be the C-H stretching and bending vibrations of the alkyl groups and the C-Br stretching vibrations.

Expected IR Absorption Bands for this compound:

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
C-H stretchingAlkyl (sp³ C-H)2950 - 2850
C-H bending-CH₃~1450 and ~1370
C-Br stretchingGem-dibromoalkane650 - 550

The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." The pattern of absorption bands in this region is unique to each molecule and can be used for definitive identification by comparison with a known spectrum. The C-Br stretching vibrations typically appear in the lower frequency end of this region. The presence of two bromine atoms on the same carbon atom may lead to both symmetric and asymmetric stretching modes, potentially resulting in two distinct absorption bands.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, which are intrinsically linked to its molecular structure and symmetry. For this compound, a theoretical analysis of its Raman spectrum can be predictive of its key vibrational features, even in the absence of extensive empirical data.

The structure of this compound, featuring a butane (B89635) backbone with two bromine atoms on the C2 carbon and a tertiary-butyl group at the C3 position, suggests a low molecular symmetry. The point group for this molecule is likely C1, which is the lowest symmetry point group, indicating that all vibrational modes are, in principle, Raman active.

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. The C-Br stretching vibrations are of particular diagnostic value. In gem-dibromoalkanes, these modes typically appear in the lower frequency region of the spectrum. The symmetric and asymmetric stretching of the C-Br bonds are anticipated to produce distinct Raman signals.

The tert-butyl group will also give rise to a series of characteristic Raman bands. These include the symmetric and asymmetric stretching and deformation modes of the methyl (CH₃) groups, as well as the skeletal vibrations of the C-C framework. The symmetric skeletal stretch of the tert-butyl group is known to produce a strong and characteristic band in the Raman spectrum.

A summary of the predicted Raman active vibrational modes for this compound is presented in the interactive data table below.

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹) Expected Raman Intensity
C-H StretchingMethyl (CH₃)2850 - 3000Medium to Strong
C-H BendingMethyl (CH₃)1350 - 1470Medium
C-C Skeletal Stretchingtert-Butyl750 - 850Strong
C-C StretchingButane Backbone800 - 1200Medium
C-Br StretchingGem-dibromo500 - 650Strong
C-C-Br Bending200 - 400Weak to Medium
C-C-C Bending300 - 500Weak

Note: The predicted wavenumber ranges and intensities are based on typical values for the specified functional groups and may vary in the actual spectrum of this compound due to the specific molecular environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the molecular ion peak, [C₆H₁₂Br₂]⁺˙, would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks, corresponding to the presence of two ⁷⁹Br, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br isotopes, respectively).

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and radical species. A prominent fragmentation pathway would involve the cleavage of a C-Br bond, leading to the loss of a bromine radical (•Br) and the formation of a secondary carbocation. Another significant fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃), which would result in a stable cation. Alpha-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the bromine atoms, is also a likely fragmentation route.

The predicted major fragment ions in the EI-MS spectrum of this compound are detailed in the interactive data table below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Chemical Formula Fragmentation Pathway
242/244/246Molecular Ion[C₆H₁₂Br₂]⁺˙Ionization of the parent molecule
163/165[M - Br]⁺[C₆H₁₂Br]⁺Loss of a bromine radical
185/187[M - C(CH₃)₃]⁺[C₂H₃Br₂]⁺Loss of a tert-butyl radical
57[C(CH₃)₃]⁺[C₄H₉]⁺Formation of the tert-butyl cation

Note: The m/z values for bromine-containing fragments are presented as pairs (for one bromine atom) or triplets (for two bromine atoms) to reflect the major isotopes (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is achieved by distinguishing between ions with the same nominal mass but different elemental formulas.

The exact mass of the molecular ion of this compound can be calculated by summing the precise masses of the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured value from HRMS to confirm the elemental composition.

The elemental composition and calculated exact mass for the molecular ion of this compound are provided in the interactive data table below.

Element Number of Atoms Isotopic Mass (amu)
Carbon (¹²C)612.000000
Hydrogen (¹H)121.007825
Bromine (⁷⁹Br)278.918338

Calculated Exact Mass of [C₆H₁₂⁷⁹Br₂]⁺˙ = 241.9306 Da

This precise mass measurement from HRMS is a definitive tool for confirming the elemental formula of this compound and distinguishing it from other compounds with the same nominal mass.

Computational Chemistry and Theoretical Investigations of 2,2 Dibromo 3,3 Dimethylbutane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods can predict a wide range of molecular properties with a high degree of accuracy.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,2-dibromo-3,3-dimethylbutane, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Due to the significant steric hindrance caused by the bulky tert-butyl group and the two bromine atoms on adjacent carbons, the molecule is expected to exhibit distinct stable conformers.

Conformational analysis of this compound involves exploring the potential energy surface as a function of the dihedral angle around the central C2-C3 bond. This analysis helps to identify the different staggered and eclipsed conformations and to determine their relative energies. The primary conformers of interest are the anti and gauche forms. In the anti conformation, the substituents on the C2 and C3 carbons are positioned as far apart as possible, while in the gauche conformation, they are in closer proximity.

Due to the steric bulk of the tert-butyl group and the bromine atoms, significant torsional strain is expected, which will influence the relative stability of these conformers. Computational models have suggested a predominance of the gauche isomer in the liquid phase, which is thought to be stabilized by hyperconjugative interactions. vulcanchem.com The energy barrier for the interconversion between the gauche and trans conformers has been estimated to be between 6 and 7.5 kcal/mol. vulcanchem.com

Table 1: Calculated Relative Energies of this compound Conformers (Note: The following table is a representative example based on typical computational results for sterically hindered alkanes and is for illustrative purposes as specific computational studies on this compound are not widely available in the reviewed literature.)

ConformerDihedral Angle (Br-C2-C3-C(CH₃)₃)Relative Energy (kcal/mol)
Gauche~60°0.0
Anti180°> 0.0
Eclipsed~120°Higher Energy

The electronic structure of this compound can be investigated using quantum chemical methods to understand the distribution of electrons and the nature of the chemical bonds. The presence of two electronegative bromine atoms on the same carbon atom (a gem-dibromo arrangement) significantly influences the electronic properties of the molecule.

Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The C-Br bonds are expected to be highly polarized, with the bromine atoms withdrawing electron density from the adjacent carbon atom. This polarization makes the carbon atom at the C2 position electrophilic and susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and to study hyperconjugative interactions within the molecule.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.

For this compound, theoretical calculations could be used to investigate the transition states of various reactions, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. For instance, in an SN2 reaction, the transition state would involve the incoming nucleophile and the leaving bromide ion simultaneously associated with the C2 carbon. In contrast, an E2 elimination reaction would proceed through a transition state where a base removes a proton from the C1 or a methyl carbon, and a bromide ion is expelled. The significant steric hindrance around the C2 carbon would be expected to disfavor a direct SN2 pathway.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule.

NMR Shielding: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. For this compound, these calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electronegativity of the bromine atoms and the steric environment of the different nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the accurate prediction of NMR spectra in organic molecules. nih.govresearchgate.netruc.dkmdpi.com

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of atomic motion, such as bond stretching and bending. Quantum chemical calculations can predict these frequencies, which can then be compared to experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C-Br stretching frequencies, which are typically found in the 550–650 cm⁻¹ region, and various C-H and C-C stretching and bending modes. vulcanchem.com

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Note: This table is a representative example based on typical computational results for similar halogenated alkanes and is for illustrative purposes as specific computational studies on this compound are not widely available in the reviewed literature.)

Vibrational ModePredicted Frequency (cm⁻¹)
C-Br Symmetric Stretch~580
C-Br Asymmetric Stretch~620
C-C Stretch~900-1100
C-H Stretch~2900-3000

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic processes of the molecule.

MD simulations are particularly well-suited for exploring the conformational flexibility and rotational isomerism of molecules like this compound. These simulations can model the dynamic interconversion between different conformers (e.g., gauche and anti) in various environments, such as in the gas phase or in a solvent.

By analyzing the trajectories from an MD simulation, it is possible to determine the relative populations of different conformers and the rates of interconversion between them. The simulations can also reveal how factors such as temperature and solvent affect the conformational equilibrium. For this compound, MD simulations would be able to model the rotations around the C2-C3 bond and quantify the torsional barriers, providing a dynamic picture that complements the static view from quantum chemical calculations.

Solvent Effects on Molecular Behavior

The molecular behavior of this compound in solution is significantly influenced by the surrounding solvent environment. Theoretical investigations into these effects typically employ computational models to predict how different solvents alter the molecule's conformational preferences and other properties. These models generally fall into two categories: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. For a molecule like this compound, the bulky tert-butyl group and the two bromine atoms on the adjacent carbon create significant steric hindrance, leading to distinct rotational isomers (rotamers) around the C2-C3 bond. The relative stability of these rotamers can be expected to change with the polarity of the solvent.

While no specific computational studies on the solvent effects of this compound are available, analogous studies on similar sterically hindered molecules provide a strong basis for expected behavior. For instance, studies on the constitutional isomer, 2,3-dibromo-2,3-dimethylbutane, have shown that in the liquid phase, the molecule exists as an equilibrium mixture of its rotational isomers. rsc.org More detailed research on 2,3-dinitro-2,3-dimethylbutane, another sterically similar compound, demonstrates a significant solvent-dependent shift in its conformational equilibrium. In a non-polar solvent like carbon tetrachloride, the trans conformer is more prevalent, while in a more polarizable solvent like benzene, the gauche conformer is favored. rsc.org This shift is attributed to the different ways each solvent stabilizes the dipole moments of the various conformers.

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed and accurate picture of solute-solvent interactions, including hydrogen bonding and specific packing effects. Molecular dynamics (MD) simulations using an explicit solvent can track the dynamic behavior of this compound, providing information on the residence time of solvent molecules around the solute and their influence on conformational transitions.

Based on these principles, it is anticipated that the population of gauche and anti-periplanar conformers of this compound would be modulated by the solvent's dielectric constant. The following interactive table illustrates the hypothetical distribution of conformers in different solvents, based on the behavior of analogous compounds.

Data for Carbon Tetrachloride and Benzene are based on the analogous compound 2,3-dinitro-2,3-dimethylbutane. rsc.org

Force Field Development and Parameterization

A force field in molecular mechanics is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. For a novel or less common molecule like this compound, specific parameters may not be available in standard force fields such as AMBER or CHARMM. nih.govgromacs.orgnih.govacademiccharmm.org In such cases, a bespoke parameterization is necessary to ensure accurate molecular simulations.

The process of developing a force field for this compound would involve the determination of parameters for both bonded and non-bonded interactions.

Bonded Parameters: These describe the energy associated with the covalent bonding structure of the molecule and include terms for bond stretching, angle bending, and dihedral angle torsion.

Bond Stretching: The equilibrium bond lengths (e.g., C-C, C-H, C-Br) and the force constants that govern the energy penalty for deviating from these lengths are typically derived from quantum mechanical (QM) calculations. High-level QM geometry optimizations provide the equilibrium values.

Angle Bending: Similarly, equilibrium bond angles (e.g., C-C-C, H-C-Br) and their corresponding force constants are obtained from QM calculations.

Dihedral Torsions: These are among the most critical parameters for describing the conformational landscape of a flexible molecule. The torsional parameters for rotation around the C-C and C-Br bonds are determined by performing a series of constrained QM geometry optimizations where the dihedral angle of interest is systematically rotated. The resulting energy profile is then fitted to the functional form of the dihedral term in the force field.

Non-Bonded Parameters: These describe the interactions between atoms that are not directly bonded and consist of electrostatic and van der Waals terms.

Electrostatic Interactions: These are typically modeled using atom-centered partial charges. These charges are derived from the QM electrostatic potential (ESP) of the molecule.

Van der Waals Interactions: These are usually represented by a Lennard-Jones potential, which includes terms for attractive (dispersion) and repulsive (exchange) forces. For a new molecule, these parameters are often transferred from existing parameters for similar atom types in the chosen force field (e.g., GAFF for AMBER, CGenFF for CHARMM). nih.govbioexcel.eu If high accuracy is required, these can be further refined by fitting to experimental data, such as liquid density or heat of vaporization, if available.

The following table provides a representative set of the types of parameters that would need to be developed for a CHARMM-compatible force field for this compound.

Parameter TypeAtoms InvolvedDescription
Bond Stretching C-C, C-H, C-BrEquilibrium bond length and force constant.
Angle Bending C-C-C, C-C-H, C-C-Br, H-C-H, H-C-BrEquilibrium angle and force constant.
Dihedral Torsion C-C-C-C, H-C-C-Br, Br-C-C-BrTorsional barrier height, periodicity, and phase angle.
Partial Charges All atomsAtom-centered point charges to reproduce the molecular electrostatic potential.
Lennard-Jones All atomsParameters defining the van der Waals interactions (well depth and radius).

The development of these parameters is an iterative process, often involving validation by comparing the results of molecular dynamics simulations using the new force field against available experimental data or high-level QM calculations. mdpi.comuq.edu.au

Applications of 2,2 Dibromo 3,3 Dimethylbutane in Complex Organic Synthesis

As a Synthetic Building Block for Polyfunctionalized Molecules

The presence of two bromine atoms on the same carbon atom in 2,2-dibromo-3,3-dimethylbutane offers a gateway to the introduction of multiple functionalities. Gem-dibromoalkanes are recognized as valuable precursors for gem-diborylalkanes, which in turn serve as versatile building blocks in organic synthesis. researchgate.net The conversion of a gem-dibromide to a gem-diborylalkane typically involves a reaction with a suitable boron-containing reagent. These resulting gem-diborylalkanes can then undergo a variety of chemoselective carbon-carbon bond-forming reactions, acting as bisnucleophilic partners. researchgate.netrsc.org This sequential transformation allows for the controlled and stepwise introduction of different substituents, leading to the assembly of highly functionalized and complex molecular frameworks.

Furthermore, gem-dibromo compounds can be key starting materials in multicomponent tandem reactions. For instance, a metal-free tandem atom transfer radical addition/elimination/nucleophilic substitution of alkenes with carbon tetrabromide and amines has been developed to synthesize α-amino-substituted gem-dibromo compounds, which are useful building blocks for further diversification. nih.gov The bulky tert-butyl group in this compound would be expected to influence the regioselectivity and stereoselectivity of such reactions, potentially leading to unique polyfunctionalized products.

Precursor for Unsaturated Systems (e.g., Alkynes or Highly Substituted Alkenes)

A primary application of gem-dibromoalkanes is in the synthesis of alkynes through a double dehydrohalogenation reaction. libretexts.orgyoutube.commasterorganicchemistry.com This transformation is typically achieved by treating the gem-dibromide with a strong base, such as sodium amide. youtube.commasterorganicchemistry.com The steric hindrance imposed by the neopentyl group in this compound would likely necessitate forcing reaction conditions but could also favor the formation of a terminal alkyne due to the inaccessibility of internal protons.

Starting MaterialReagentsProduct TypePotential Application
gem-DibromoalkaneStrong Base (e.g., NaNH2)AlkyneBuilding block for pharmaceuticals and materials
gem-DibromoalkeneHalobenzenes, Pd catalystInternal AlkyneSynthesis of complex organic molecules

Table 1: Synthesis of Unsaturated Systems from Gem-Dibromo Compounds

Moreover, gem-dibromoalkenes, which can be derived from gem-dibromoalkanes, are valuable precursors for the synthesis of internal alkynes. A palladium-catalyzed cross-coupling reaction of gem-dibromoalkenes with halobenzenes provides a convenient one-pot method to access these structures. organic-chemistry.org The steric bulk of the tert-butyl group in a derivative of this compound could be exploited to control the stereochemical outcome in the synthesis of highly substituted alkenes. The synthesis of tetrasubstituted alkenes, which are prevalent in biologically active molecules, often presents a significant synthetic challenge. acs.orgnih.gov Methodologies involving the catalytic coupling of terminal alkynes with alkylboranes and organohalides have been developed to address this. nih.gov A gem-dibromide like this compound could potentially be converted to a suitable precursor for such transformations.

Role in Stereoselective Synthesis

The stereochemical outcome of reactions involving gem-dibromo compounds can be highly selective. For instance, the reduction of gem-dibromocyclopropanes to the corresponding monobromocyclopropanes has been shown to be efficient and highly stereoselective. researchgate.net While this compound is acyclic, the principles of stereocontrol observed in cyclic systems can often be extended to sterically congested acyclic molecules. The preferential reaction at one of the two bromine atoms due to steric or electronic factors can lead to the formation of chiral products.

Furthermore, gem-diborylalkenes, which can be synthesized from gem-dibromo precursors, have been shown to participate in stereoselective Diels-Alder reactions. nih.gov This provides a pathway to access 1,1-bisborylcyclohexenes with high stereocontrol. The bulky tert-butyl group of a this compound-derived dienophile could significantly influence the facial selectivity of the cycloaddition, leading to a high degree of stereochemical purity in the resulting cyclic products.

Derivatization to Novel Chemical Entities

The reactivity of the gem-dibromo group allows for the derivatization of this compound into a variety of novel chemical entities. As mentioned, conversion to gem-diborylalkanes opens up a vast landscape of subsequent transformations. researchgate.netrsc.org These can be further functionalized to create molecules with unique electronic and steric properties.

The synthesis of sterically encumbered geminal bis(boronates) has been a long-standing challenge, and new methods are being developed to access these compounds. organic-chemistry.org Starting from a sterically hindered gem-dibromide like this compound could provide a direct route to such novel structures. These geminal bis(boronates) can then serve as unique building blocks for the synthesis of complex molecules with tailored properties.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic methodologies for gem-dibromoalkanes can be effective, but often face challenges when applied to sterically hindered substrates like 2,2-Dibromo-3,3-dimethylbutane. Future research should focus on developing more efficient, selective, and environmentally benign synthetic pathways.

Key Research Objectives:

Development of Catalytic Systems: Exploring novel transition-metal or organocatalytic systems for the direct dibromination of 3,3-dimethyl-2-butanone or its derivatives could offer a more atom-economical route.

Flow Chemistry Approaches: Utilizing microreactor technology could enable precise control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and minimizing byproduct formation in highly exothermic bromination reactions.

Alternative Brominating Agents: Investigating the use of less hazardous and more selective brominating agents beyond elemental bromine or HBr-H₂O₂ systems is crucial for greener synthesis. organic-chemistry.orgresearchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes for Investigation

Synthetic Approach Potential Advantages Research Challenges
Catalytic Dibromination of Ketones High atom economy, potential for stereocontrol. Catalyst design for hindered substrates, catalyst deactivation.
Flow Chemistry Synthesis Enhanced safety, improved yield and purity, easy scale-up. Initial setup costs, optimization of flow parameters.

Comprehensive Mechanistic Studies of Under-Explored Reactions

The reactivity of this compound is largely dictated by the presence of the two bromine atoms on a single carbon and the adjacent bulky tert-butyl group. While it is known to undergo elimination reactions to form alkynes upon treatment with strong bases like sodium amide, the detailed mechanisms and the influence of sterics on these and other potential reactions remain under-explored. chegg.com

Future mechanistic studies should aim to elucidate the pathways of various transformations.

Areas for Mechanistic Investigation:

Elimination Reactions: A detailed kinetic and isotopic labeling study of the double dehydrobromination to form 3,3-dimethyl-1-butyne (B43207) would provide insight into the E2 reaction mechanism in a sterically congested environment. The regioselectivity of this elimination is a key point of interest.

Nucleophilic Substitution: Investigating the potential for Sₙ1-type reactions under specific conditions could reveal interesting carbocation rearrangements influenced by the tert-butyl group, similar to those observed in related monobrominated analogues. doubtnut.comjcu.edu

Reductive Debromination: Exploring single-electron transfer (SET) pathways for the selective removal of one or both bromine atoms could open up new synthetic applications for this compound as a precursor to other functionalized neopentyl derivatives.

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound without the need for extensive empirical experimentation. researchgate.netescholarship.org Density Functional Theory (DFT) and other computational methods can provide deep insights into its electronic structure, reaction pathways, and selectivity.

Focus Areas for Computational Studies:

Transition State Analysis: Calculating the energy barriers for competing reaction pathways (e.g., substitution vs. elimination) can help predict reaction outcomes under various conditions and rationalize experimental observations. researchgate.netresearchgate.net

Conformational Analysis: Modeling the conformational landscape of the molecule can help understand how the bulky tert-butyl group influences the accessibility of the reactive C-Br bonds and adjacent protons.

Solvent Effects: Simulating reactions in different solvent environments can clarify the role of the solvent in stabilizing intermediates and transition states, thereby influencing the reaction mechanism and product distribution.

Table 2: Proposed Parameters for DFT Studies

Parameter to be Modeled Computational Method Expected Insight
Transition State Geometries and Energies DFT (e.g., B3LYP/6-31G(d)) Understanding of kinetic favorability of reaction pathways. researchgate.net
Reaction Intermediates (Carbocations, Radicals) CASSCF, MP2 Elucidation of the stability and electronic structure of transient species.

Exploration of Solid-State Behavior and Crystal Engineering (analogue to 2,3-dibromo-2,3-dimethylbutane)

The solid-state properties of halogenated alkanes are of fundamental interest for understanding intermolecular interactions and phase behavior. The analogue compound, 2,3-dibromo-2,3-dimethylbutane, is known to exist as an equilibrium mixture of rotational isomers (gauche and trans) in the liquid phase. rsc.org Similar phenomena are expected for this compound, and its study in the solid state could reveal fascinating structural properties.

Future Research Directions:

Single-Crystal X-ray Diffraction: Obtaining a single crystal structure of this compound would provide definitive information on its molecular conformation, packing arrangement, and the nature of intermolecular Br···Br and Br···H interactions in the solid state.

Phase Transition Studies: Using techniques like Differential Scanning Calorimetry (DSC), the compound could be investigated for temperature-induced phase transitions. mdpi.com Such studies are crucial for understanding the thermodynamic stability of different solid forms.

Crystal Engineering: By co-crystallizing this compound with other molecules, it may be possible to create novel supramolecular architectures held together by halogen bonds. This could lead to the development of new materials with tailored properties.

The investigation into the solid-state behavior of this molecule would contribute significantly to the broader field of crystal engineering and our understanding of phase transitions in organic solids. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dibromo-3,3-dimethylbutane, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is synthesized via bromination of 3,3-dimethylbutane derivatives. For example, selective dibromination at the 2,2-positions can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) under anhydrous conditions . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like elimination or over-bromination. Post-reaction purification via fractional distillation or column chromatography ensures high purity (>95%).
  • Data Contradictions : While details bromination for a structurally similar compound, the absence of explicit data for this compound necessitates validation through isotopic labeling or kinetic studies to confirm regioselectivity.

Q. How does the molecular structure of this compound influence its physical properties and isomerism?

  • Methodology : Structural analysis via NMR (¹H/¹³C) and X-ray crystallography confirms the positions of bromine substituents and steric effects from the geminal dimethyl groups. The compound’s high density (≈1.8 g/cm³ estimated) and boiling point (>200°C predicted) arise from increased molecular weight and halogen-induced polarity .
  • Isomerism : The compound exhibits positional isomerism with 1,3-dibromo derivatives. and emphasize the importance of IUPAC nomenclature to avoid misidentification (e.g., distinguishing this compound from 1,2-dibromo isomers).

Advanced Research Questions

Q. What reaction mechanisms govern halogen exchange in this compound under nucleophilic fluorination?

  • Methodology : Fluorination with KF in polar aprotic solvents (e.g., sulfolane) at elevated temperatures (180°C) replaces bromine atoms at allylic or vinylic positions. Mechanistic studies (e.g., GC-MS monitoring) reveal intermediates like 2-bromo-3,3-dimethyl-2-fluorobutane, suggesting an SN2 pathway for allylic substitution and radical pathways for vinylic exchange .
  • Challenges : Competing elimination reactions (e.g., HBr release) require precise stoichiometric control. notes similar complications in cyclopropene fluorination, highlighting the need for kinetic isotope effect studies.

Q. How can this compound serve as a precursor in organometallic catalysis or asymmetric synthesis?

  • Methodology : The compound’s bromine atoms act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C-C bonds. For example, palladium-catalyzed coupling with arylboronic acids yields sterically hindered biaryl derivatives, useful in ligand design . demonstrates analogous dibromo compounds in ruthenium-based catalysts, suggesting potential for chiral induction in asymmetric hydrogenation.
  • Optimization : Ligand screening (e.g., DIPSKEWPHOS derivatives) and solvent polarity adjustments (e.g., dichloroethane vs. THF) improve catalytic efficiency.

Q. What are the environmental interfacial interactions of this compound on indoor surfaces, and how do they impact air quality?

  • Methodology : Surface adsorption studies using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) quantify the compound’s affinity for silica or polymer-coated surfaces. ’s framework for indoor surface chemistry applies here: halogenated organics exhibit prolonged residence times due to strong van der Waals interactions, potentially releasing brominated radicals under UV exposure.
  • Mitigation : Computational modeling (DFT) predicts degradation pathways, while microspectroscopic imaging tracks surface-bound intermediates .

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-3,3-dimethylbutane
Reactant of Route 2
2,2-Dibromo-3,3-dimethylbutane

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